molecular formula C12H11N3O2 B1453704 2-[(3-Pyridinylmethyl)amino]isonicotinic acid CAS No. 1036599-81-1

2-[(3-Pyridinylmethyl)amino]isonicotinic acid

Cat. No. B1453704
M. Wt: 229.23 g/mol
InChI Key: CZHCCLUTJQLCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Pyridinylmethyl)amino]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid .

Scientific Research Applications

Role in Antituberculotic Activity

The study of isonicotinic acid derivatives, including hydrazides, amides, and hydrazones, has shown that these compounds undergo partial hydrolysis under in vitro conditions, leading to isonicotinic acid or isoniazid (INH). Despite the structural modifications, none of the derivatives surpassed the efficiency of INH, which itself is utilized as a prodrug for tuberculosis treatment, indicating the compound's potential relevance in antimycobacterial research (Scior & Garcés-Eisele, 2006).

Insights into Amino Acid and Protein Analysis

The reaction of ninhydrin with primary amino groups, a method used for detecting, isolating, and analyzing compounds like amino acids, peptides, and proteins, illustrates the broader application of chemical reactions in understanding biological molecules. This highlights the potential use of related compounds in analytical chemistry and biochemistry for agricultural, clinical, environmental, and nutritional sciences (Friedman, 2004).

Pharmacological Importance of Derivatives

Isoquinoline derivatives, sharing structural similarities with the compound due to the presence of nitrogen-containing rings, have shown a range of biological activities including antifungal, anti-Parkinsonism, antitubercular, and anti-tumor effects. This suggests the potential pharmacological significance of compounds with similar structures, indicating possible areas of therapeutic application (Danao et al., 2021).

Exploration of Biogenic Amines

The study of biogenic amines in fish, significant for food safety and quality, further illustrates the role of amino compounds in biological systems. Understanding the formation, role, and toxicity of biogenic amines in biological systems can provide insights into the relevance of structurally related compounds in food science and toxicology (Bulushi et al., 2009).

properties

IUPAC Name

2-(pyridin-3-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHCCLUTJQLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Pyridinylmethyl)amino]isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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